Fmoc-ile-OSu
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Overview
Description
Fmoc-ile-OSu: stands for 9-fluorenylmethyloxycarbonyl-L-isoleucine N-hydroxysuccinimide ester. It is a derivative of the amino acid isoleucine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an N-hydroxysuccinimide (OSu) ester. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-ile-OSu is extensively used in SPPS for the synthesis of peptides and proteins due to its stability and ease of removal.
Biology:
Protein Engineering: Used in the synthesis of modified peptides for studying protein structure and function.
Medicine:
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Mechanism of Action
Target of Action
Fmoc-Ile-OSu primarily targets amine groups in organic compounds . The compound is frequently used as a protecting group for amines during peptide synthesis . The role of this compound is to protect these amine groups from unwanted reactions during the synthesis process, ensuring that the desired peptide sequence is obtained .
Mode of Action
This compound interacts with its targets (amine groups) through a process known as Fmoc protection . This involves the reaction of the amine group with this compound, resulting in the formation of a Fmoc carbamate . This carbamate serves as a protective barrier for the amine group, preventing it from participating in undesired reactions during peptide synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of peptides . By protecting amine groups, this compound allows for the selective addition of amino acids in a controlled manner, enabling the synthesis of peptides with specific sequences . The downstream effect of this is the production of peptides that can be used in various biological and chemical applications .
Pharmacokinetics
Itsbioavailability in a reaction is influenced by factors such as the concentration of the reagent, the reaction conditions, and the nature of the amine group being protected .
Result of Action
The molecular result of this compound’s action is the formation of a Fmoc carbamate . On a cellular level, the use of this compound in peptide synthesis can lead to the production of peptides that can interact with various cellular components and influence cellular processes . The specific effects would depend on the nature of the synthesized peptide .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the pH of the reaction environment, the temperature , and the presence of other reagents . For example, Fmoc groups are base-labile and can be removed rapidly by a base such as piperidine . Therefore, the pH of the reaction environment can significantly influence the stability of the Fmoc protection .
Safety and Hazards
Fmoc-OSu is harmful if swallowed and may cause an allergic skin reaction. It is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity, making it an even more valuable resource for research in the post-genomic world .
Biochemical Analysis
Biochemical Properties
Fmoc-Ile-OSu plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily covalent bonding, leading to the formation of carbamates .
Cellular Effects
The cellular effects of this compound are primarily observed in its role in peptide synthesis. The Fmoc group acts as a temporary protecting group for the N-terminus in solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of the peptide chain . Its removal does not disturb the acid-labile linker between the peptide and the resin, making it a valuable tool in peptide synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves the reaction of the nucleophilic amine with the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl, which is neutralized by the base . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes such as piperidine, which is used for the removal of the Fmoc group
Preparation Methods
Synthetic Routes and Reaction Conditions:
- Another method involves the reaction of Fmoc-Cl with sodium azide to form 9-fluorenylmethyloxycarbonyl azide, which is then reacted with N-hydroxysuccinimide in aqueous dioxane .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Fmoc-ile-OSu undergoes nucleophilic substitution reactions where the N-hydroxysuccinimide ester is replaced by nucleophiles such as amines, forming Fmoc-protected peptides.
Deprotection Reactions: The Fmoc group can be removed by treatment with a base, typically piperidine in N,N-dimethylformamide (DMF), resulting in the formation of the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Amines, in the presence of a base like triethylamine, are common reagents.
Deprotection: Piperidine in DMF is the standard reagent for removing the Fmoc group.
Major Products:
Fmoc-Protected Peptides: Formed by nucleophilic substitution.
Free Amines: Formed by deprotection of the Fmoc group.
Comparison with Similar Compounds
Boc-ile-OSu: tert-Butyloxycarbonyl-L-isoleucine N-hydroxysuccinimide ester.
Cbz-ile-OSu: Benzyloxycarbonyl-L-isoleucine N-hydroxysuccinimide ester.
Comparison:
Stability: Fmoc-ile-OSu is more stable under basic conditions compared to Boc-ile-OSu, which is acid-labile.
Ease of Removal: The Fmoc group is easily removed by mild bases, whereas the Cbz group requires hydrogenolysis.
Applications: this compound is preferred in SPPS due to its compatibility with a wide range of reaction conditions and its efficient removal.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6/c1-3-15(2)23(24(30)33-27-21(28)12-13-22(27)29)26-25(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,23H,3,12-14H2,1-2H3,(H,26,31)/t15-,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCMQYXXCGKJHT-WNSKOXEYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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